molecular formula C13H18N4O5 B4619837 5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4619837
M. Wt: 310.31 g/mol
InChI Key: OXOBSMBOOLEPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid" is a compound that belongs to a class of chemicals known for their complex molecular structures and potential for various chemical reactions. These compounds are of interest due to their unique physical and chemical properties, which can lead to applications in diverse fields such as organic synthesis, material science, and possibly pharmacology, although drug-related applications are not discussed here as per the guidelines.

Synthesis Analysis

The synthesis of compounds similar to "5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid" involves complex reactions. For instance, Kurasawa et al. (1988) described the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, which illustrates the type of intricate reactions that might be involved in synthesizing related compounds (Kurasawa et al., 1988).

Molecular Structure Analysis

The detailed molecular structure of compounds like the one can be elucidated using various spectroscopic and crystallographic techniques. For example, Faizi et al. (2016) discussed the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlighting the conformation and dihedral angles within the molecule, which sheds light on the molecular geometry that can be expected for similar compounds (Faizi et al., 2016).

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, Kurasawa et al. (1988) described its role in the transformation of benzoxazepines into spirobenzoxazoles, showcasing its utility in the synthesis of complex molecular structures (Kurasawa et al., 1988).
  • Bektaş et al. (2010) highlighted the use of related compounds in the synthesis of 1,2,4-triazole derivatives, emphasizing its potential in the creation of novel molecules with possible biological activities (Bektaş et al., 2010).

Applications in Medicinal Chemistry

  • Kasımoğulları and Arslan (2010) explored its derivatives in medicinal chemistry, focusing on the synthesis of pyrazole dicarboxylic acid derivatives, which could have implications for drug design and development (Kasımoğulları & Arslan, 2010).
  • Abu‐Hashem et al. (2020) utilized derivatives of this compound in the synthesis of benzodifuranyl and other heterocyclic compounds, which were then evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Abu‐Hashem et al., 2020).

Crystallography and Structural Analysis

  • Faizi et al. (2016) studied the crystal structure of a related compound, providing insights into its molecular conformation, which is crucial for understanding its chemical behavior and interactions (Faizi et al., 2016).
  • Patel et al. (2011) synthesized pyridine derivatives using similar compounds and evaluated their antimicrobial activities, contributing to the field of antibiotic research (Patel et al., 2011).

properties

IUPAC Name

5-(4-ethoxycarbonylpiperazine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c1-3-22-13(21)17-6-4-16(5-7-17)11(18)10-9(12(19)20)8-14-15(10)2/h8H,3-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBSMBOOLEPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.